5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiazole and thiophene moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 2-aminothiophenol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction conditions are generally mild, and the yields are high.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.
Scientific Research Applications
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s benzothiazole moiety is known to interact with various proteins, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
Thiophene-2-carboxamide: A simpler analog with similar reactivity but different biological activity.
Benzothiazole-2-carboxamide: Shares the benzothiazole moiety but lacks the thiophene ring.
Uniqueness
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of benzothiazole and thiophene rings in its structure. This duality imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-8-4-3-5-10-12(8)15-14(19-10)16-13(17)11-7-6-9(2)18-11/h3-7H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQWNEKDTOSIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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